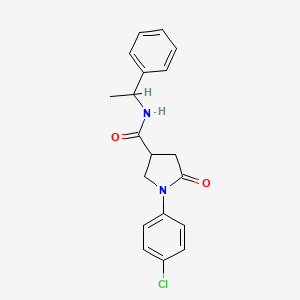
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid, also known as MPSA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a pyrazole derivative that has been synthesized and studied for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid may reduce inflammation. In cancer cells, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid may induce apoptosis by activating the caspase cascade, a series of enzymatic reactions that leads to programmed cell death.
Biochemical and Physiological Effects:
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In animal models, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been shown to reduce inflammation and inhibit tumor growth. 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid is its potential as a multi-targeted therapeutic agent, due to its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, there are also limitations to using 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid. One area of interest is the development of more potent and selective COX-2 inhibitors, which could have applications in the treatment of inflammatory diseases. Another area of interest is the development of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, more research is needed to determine the safety and efficacy of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid in humans, and to identify potential drug-drug interactions with other medications.
Synthesemethoden
The synthesis of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-1-carboxylic acid with succinic anhydride in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid. The yield of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been studied for its potential therapeutic properties, particularly as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-tumor agent.
Eigenschaften
IUPAC Name |
2-(5-methyl-3-phenylpyrazol-1-yl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-7-11(10-5-3-2-4-6-10)15-16(9)12(14(19)20)8-13(17)18/h2-7,12H,8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYPOZAAIBPISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)
![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
![N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4929978.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4929980.png)